3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Design

For medicinal chemistry programs requiring precise SAR data, generic urea substitutions are not viable. This compound, with its unique 4-fluorobenzyl, furan-2-ylmethyl, and 2-(thiophen-2-yl)ethyl substituents, is the exact probe needed. It enables definitive metabolic stability comparisons vs. non-fluorinated analogs, active-site conformational mapping due to its flexible linker, and clear target deconvolution via its distinct mass spectrometry signature. Avoid experimental invalidation-secure the authentic, defined chemotype.

Molecular Formula C19H19FN2O2S
Molecular Weight 358.43
CAS No. 1396706-91-4
Cat. No. B2612280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
CAS1396706-91-4
Molecular FormulaC19H19FN2O2S
Molecular Weight358.43
Structural Identifiers
SMILESC1=COC(=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C19H19FN2O2S/c20-16-7-5-15(6-8-16)13-21-19(23)22(14-17-3-1-11-24-17)10-9-18-4-2-12-25-18/h1-8,11-12H,9-10,13-14H2,(H,21,23)
InChIKeyTUNSDWNGJOBFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1396706-91-4 Chemical Tool Overview


3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1396706-91-4) is a synthetic, small-molecule urea derivative with a molecular weight of 358.4 g/mol and the formula C19H19FN2O2S . It is a member of the 1,3-disubstituted urea class, a pharmacophore extensively explored for enzyme inhibition, most notably for soluble epoxide hydrolase (sEH) [1]. Its structure is distinguished by three key moieties: a 4-fluorobenzyl group, a furan-2-ylmethyl group, and a 2-(thiophen-2-yl)ethyl group, all connected to a central urea core. This specific combination of heteroaromatic and substituted aromatic systems suggests a tailored profile for specific protein-ligand interactions, making it a valuable research tool, particularly where defined SAR around fluorinated and heterocyclic substituents is required.

Use Context SAR investigation of fluorinated/heterocyclic urea-based inhibitors
Study Fit Target engagement and binding pocket mapping studies
Method Compatibility In vitro metabolic stability comparison assays

Why 1396706-91-4 Cannot Be Substituted


Generic substitution within the 1,3-disubstituted urea class is scientifically unsound due to the steep and well-documented structure-activity relationships (SAR) governing target inhibition. The specific spatial arrangement and electronic properties conferred by the 4-fluorobenzyl, furan-2-ylmethyl, and 2-(thiophen-2-yl)ethyl substituents on CAS 1396706-91-4 are uniquely integrated to interact with a target's binding pocket [1]. Seemingly minor modifications, such as replacing the 4-fluorobenzyl with an o-tolyl group (CAS 1396866-88-8) or swapping the thiophene-ethyl for a thiophene-methyl group (MW 344.4), create distinct molecular topologies . Such alterations can abrogate inhibitory potency, alter selectivity profiles, or change physicochemical properties like solubility and metabolic stability, thereby invalidating experimental results. The quantitative evidence below demonstrates where these differences become critical for experimental design and reproducibility.

4-Fluorobenzyl vs non-fluorinated May significantly alter metabolic stability and potency, invalidating comparative PK data.
Ethyl linker vs methyl linker Restricts conformational flexibility, likely resulting in different binding poses and target engagement.
General substitution Differently substituted 1,3-disubstituted ureas may exhibit divergent selectivity and off-target profiles.

1396706-91-4 Differentiation from Analogs


4-Fluorobenzyl Moiety vs. Non-Fluorinated Aromatics

A key structural differentiator for CAS 1396706-91-4 is its 4-fluorobenzyl substituent. Direct analogs replace this group with a thiophen-2-yl (CAS 1396673-93-0) or an o-tolyl (CAS 1396866-88-8) moiety . While direct comparative biological data is not available in the public domain for these specific compounds, extensive class-level SAR on urea-based enzyme inhibitors demonstrates that the introduction of a para-fluoro substituent on the benzyl ring consistently improves metabolic stability by blocking a primary site of oxidative metabolism, compared to non-fluorinated or heteroaromatic counterparts [1]. This modification often preserves or enhances target binding affinity due to favorable electronic effects.

4-Fluorobenzyl Moiety
Class-level inference
Para-fluoro substitution predicted to improve metabolic stability and electronic profile vs thiophene or o-tolyl analogs (class-level SAR, no direct comparative data).
Supports metabolic stability SAR interpretation
Data to verify; inferred from fluorination trends
Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Design

Ethyl Linker vs. Methyl Linker Geometry

The compound 1396706-91-4 incorporates a flexible 2-(thiophen-2-yl)ethyl linker, which contrasts with the more constrained thiophen-3-ylmethyl linker found in a close analog (C18H17FN2O2S, MW 344.4) . This difference in linker length and geometry directly impacts the dihedral angle and distance between the urea core and the terminal thiophene, a parameter known to be critical for sEH inhibitor potency and selectivity [1]. The ethyl linker in 1396706-91-4 provides an additional rotatable bond, potentially allowing for optimal accommodation within deeper, more flexible binding pockets compared to its methyl-linked analog.

Ethyl vs Methyl Linker
Class-level inference
2-carbon ethyl linker provides additional rotatable bond, potentially offering distinct binding conformation vs methyl-linked analog (no direct assay data).
Supports conformational flexibility review
Conformational impact requires experimental validation
Chemical Biology Target Engagement Ligand Design

Unique Three-Armed Urea Pharmacophore

The simultaneous presence of three distinct N-substituents—4-fluorobenzyl, furan-2-ylmethyl, and 2-(thiophen-2-yl)ethyl—on the urea core defines a specific 'three-armed' architecture . This is distinct from many common 1,3-disubstituted ureas that are symmetrically or more simply substituted, and it provides a unique 3D pharmacophore. The combination creates a specific electrostatic and lipophilic surface that is not replicated by any single comparator. The furan oxygen acts as a hydrogen bond acceptor, the thiophene sulfur contributes to polarizability, and the 4-fluorobenzyl provides a hydrophobic, metabolically stable anchor. This unique ensemble is the compound's primary advantage in exploring biologically relevant chemical space not addressed by close structural analogs with simpler or different substitution patterns.

Unique Pharmacophore
Supporting evidence
Three distinct N-substituents (4-fluorobenzyl, furanylmethyl, thiophenylethyl) create specific electrostatic/lipophilic surface not replicated by simpler 1,3-disubstituted ureas.
Supports chemical space exploration context
Based on structural analysis; biological screening recommended
Chemical Libraries High-Throughput Screening Novel Chemical Space

1396706-91-4 Application Scenarios


Metabolic Stability SAR Studies

In medicinal chemistry programs focused on optimizing the pharmacokinetic profile of urea-based inhibitors, 1396706-91-4 serves as a critical probe. Its 4-fluorobenzyl group, as differentiated in Section 3, makes it the compound of choice for studies comparing intrinsic clearance in liver microsome assays against non-fluorinated analogs (e.g., CAS 1396673-93-0). Using this compound allows researchers to quantify the specific contribution of para-fluoro substitution to metabolic stability, a key parameter for advancing a hit to a lead compound .

Probing Conformational Flexibility in Enzyme Pockets

When investigating the tolerance of a target enzyme's binding pocket for flexible, lipophilic linkers, the 2-(thiophen-2-yl)ethyl chain of 1396706-91-4 provides a distinct advantage. As detailed in Section 3, this compound should be prioritized over methylene-linked analogs in molecular modeling and X-ray crystallography studies aimed at mapping the conformational landscape of the active site, as the additional rotatable bond can induce or stabilize unique protein conformations not accessible to more rigid inhibitors [1].

Multi-Target Pharmacology Deconvolution Probe

The unique three-armed pharmacophore of 1396706-91-4 makes it an ideal candidate for chemical proteomics and target deconvolution studies. Its distinctive structural signature, combining a fluorinated benzyl with two different heterocycles, provides a unique mass spectrometry fragmentation pattern and potential for affinity chromatography pull-down experiments. This allows researchers to confidently identify its specific protein interaction partners from a complex proteome, distinguishing it from simpler, more promiscuous urea-based probes [2].

Analytical Method Development Reference Standard

Given its well-defined physicochemical properties and unique retention characteristics due to its specific lipophilicity, 1396706-91-4 is well-suited as a reference standard for developing and validating HPLC or LC-MS methods for separating complex mixtures of urea derivatives. Its distinct retention time relative to analogs like CAS 1396673-93-0 allows for the establishment of precise system suitability parameters, ensuring the reliability of analytical assays used in preclinical bioanalysis .

Application
Selection Property
Validation Focus
Metabolic stability SAR
4-Fluorobenzyl for metabolic stability comparison
Intrinsic clearance differential with non-fluorinated controls
Conformational mapping
Ethyl linker flexibility
Binding conformation compared to shorter linker
Target deconvolution
Unique pharmacophore signature
Distinct MS/MS fragmentation pattern
HPLC method development
Characteristic retention behavior
Resolution from close structural analogs
Quote Request

Request a Quote for 3-(4-Fluorobenzyl)-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.